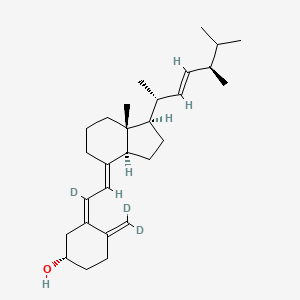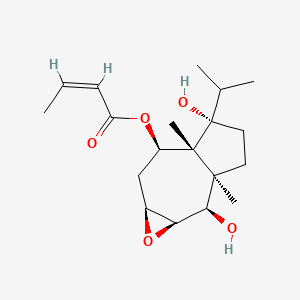
VD2-D3
Overview
Description
The compound “VD2-D3” refers to the two main forms of vitamin D: ergocalciferol (vitamin D2) and cholecalciferol (vitamin D3). Both forms are essential for maintaining calcium and phosphate homeostasis in the body, which is crucial for bone health and overall physiological functions . Ergocalciferol is derived from plant sources and fungi, while cholecalciferol is synthesized in the skin upon exposure to ultraviolet B (UVB) radiation from sunlight .
Mechanism of Action
Target of Action
The primary target of Vitamin D2 (6,19,19-d3), also known as VD2-D3, is the Vitamin D Receptor (VDR) . VDR is a nuclear receptor that regulates the transcription of target genes involved in calcium and phosphate metabolism, bone mineralization, and bone remodeling . VDR is found in nearly every cell in the body , and it plays a crucial role in a number of physiological processes such as bone health, immune function, and the regulation of calcium metabolism .
Mode of Action
This compound interacts with its target, the VDR, by binding to it. This binding activates the VDR, which in turn modulates the expression of hundreds of primary vitamin D target genes . The activated VDR can inhibit the expression of proliferation and profibrotic markers in hepatic stellate cells .
Biochemical Pathways
This compound is involved in the phospho-calcium metabolism, maintaining normal calcium levels and bone health development . It is converted to 25-hydroxyvitamin D3 and then to 1,25-dihydroxyvitamin D3, the biologically active form . This conversion involves the liver and kidneys . The active form of this compound, 1,25-dihydroxyvitamin D3, plays a significant role in maintaining an adequate level of calcium and phosphate concentrations .
Result of Action
The molecular and cellular effects of this compound’s action include its antiproliferative and antifibrotic effects on liver fibrosis by inhibiting the expression of proliferation and profibrotic markers in hepatic stellate cells and excessive deposition of extracellular matrix components . It also plays a role in cell growth and differentiation and immune function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the main source of this compound is endogenous synthesis from 7-dehydrocholesterol in the human skin after sun exposure . Therefore, the amount of sun exposure can significantly impact the levels of this compound in the body. Furthermore, dietary intake of foods rich in this compound, such as egg yolk, flesh of fatty fish, and fish liver oils, can also influence its levels .
Biochemical Analysis
Biochemical Properties
Vitamin D2 (6,19,19-d3) is involved in various biochemical reactions. It interacts with enzymes such as CYP2R1 or CYP27A1, which are responsible for its transformation to calcifediol (25-hydroxyvitamin D, 25 (OH)D) in the liver . It also interacts with proteins like Vitamin D Binding Protein (VDBP), which transports Vitamin D and its metabolites to target organs .
Cellular Effects
Vitamin D2 (6,19,19-d3) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a crucial role in cell growth and differentiation, and immune function .
Molecular Mechanism
The molecular mechanism of Vitamin D2 (6,19,19-d3) involves binding to the Vitamin D receptor (VDR). When occupied by Vitamin D2 (6,19,19-d3), VDR interacts with the retinoid X receptor (RXR) to form a heterodimer that binds to Vitamin D responsive elements in the region of genes directly controlled by Vitamin D2 (6,19,19-d3) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Vitamin D2 (6,19,19-d3) change over time. It has been observed that Vitamin D2 (6,19,19-d3) has good linearity in the linear range, and the sensitivity, precision, and accuracy can all satisfy the testing requirements of clinical biological samples .
Dosage Effects in Animal Models
In animal models, the effects of Vitamin D2 (6,19,19-d3) vary with different dosages. For instance, elevated total Vitamin D (below 111 nmol/L) and Vitamin D3 levels were beneficial to periodontal health. Above 5.07 nmol/L of Vitamin D2, there was a risk factor for severe periodontitis .
Metabolic Pathways
Vitamin D2 (6,19,19-d3) is involved in several metabolic pathways. It is transformed to calcifediol (25-hydroxyvitamin D, 25 (OH)D) by CYP2R1 or CYP27A1 in the liver . This process is a part of the Vitamin D metabolic pathway.
Transport and Distribution
Vitamin D2 (6,19,19-d3) is transported and distributed within cells and tissues. It is carried in the circulation by binding to Vitamin D Binding Proteins .
Subcellular Localization
The subcellular localization of Vitamin D2 (6,19,19-d3) is primarily in the mitochondria of human platelets and differentiated megakaryocytes . This suggests that calcium-dependent events, which are modulated by a mitochondrial non-genomic activity of VDR, might be influenced by Vitamin D2 (6,19,19-d3) .
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Ergocalciferol (Vitamin D2)
Source: Ergocalciferol is synthesized from ergosterol, a sterol found in fungi and yeast.
Process: Ergosterol undergoes UVB irradiation to form ergocalciferol.
-
Cholecalciferol (Vitamin D3)
Source: Cholecalciferol is synthesized from 7-dehydrocholesterol, a compound found in the skin.
Process: 7-dehydrocholesterol undergoes UVB irradiation to form cholecalciferol.
Industrial Production Methods
Ergocalciferol: Industrial production involves the extraction of ergosterol from yeast or fungi, followed by controlled UVB irradiation to produce ergocalciferol.
Cholecalciferol: Industrial production involves the extraction of 7-dehydrocholesterol from animal sources, followed by UVB irradiation to produce cholecalciferol.
Chemical Reactions Analysis
Types of Reactions
-
Hydroxylation
-
Oxidation
Major Products
Calcifediol: Formed in the liver from both ergocalciferol and cholecalciferol.
Calcitriol: Formed in the kidneys from calcifediol.
Scientific Research Applications
Chemistry
Analytical Chemistry: Used as standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the detection of vitamin D levels in biological samples.
Biology
Cell Growth and Differentiation: Vitamin D plays a role in regulating cell growth and differentiation, making it important in studies related to cancer and other diseases.
Medicine
Bone Health: Essential for maintaining bone health and preventing diseases such as rickets and osteoporosis.
Immune Function: Vitamin D is involved in modulating the immune system, making it relevant in research on autoimmune diseases and infections.
Industry
Comparison with Similar Compounds
Similar Compounds
Calcifediol (25-hydroxyvitamin D): The primary circulating form of vitamin D, used as a marker for vitamin D status.
Calcitriol (1,25-dihydroxyvitamin D): The active form of vitamin D, responsible for most of its biological effects.
Uniqueness
Properties
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3/b10-9+,23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1/i4D2,13D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECHNRXZTMCUDQ-OQGZBSKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C\1CC[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/[C@H](C)C(C)C)C)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217448-46-8 | |
| Record name | 1217448-46-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)


